(1-Phenylbutyl)amine hydrochloride is an organic compound with the molecular formula . It is a derivative of phenylbutylamine, which is characterized by a phenyl group attached to a butyl amine. This compound is classified as an amine and is often used in various scientific applications, including pharmaceutical research and development.
(1-Phenylbutyl)amine hydrochloride can be sourced from chemical suppliers such as Sigma-Aldrich, where it is listed under catalog numbers for research purposes . It falls under the category of amines, specifically secondary amines due to the presence of two hydrocarbon groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
The synthesis of (1-Phenylbutyl)amine hydrochloride can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, pH, and the ratio of reactants to optimize yield and purity.
The molecular structure of (1-Phenylbutyl)amine hydrochloride consists of a phenyl group () attached to a butyl amine chain (). The compound can be represented as follows:
(1-Phenylbutyl)amine hydrochloride can participate in various chemical reactions typical for amines:
The mechanism of action for (1-Phenylbutyl)amine hydrochloride primarily involves its role as a neurotransmitter or neuromodulator in biological systems. As an amine, it can interact with various receptors in the central nervous system, influencing mood, cognition, and behavior. The specific interactions depend on its binding affinity for different receptor types.
(1-Phenylbutyl)amine hydrochloride has several applications in scientific research:
(1-Phenylbutyl)amine hydrochloride (C₁₀H₁₆ClN, MW 185.69) is a chiral amine salt with significant pharmaceutical relevance. Its core structure features a stereogenic center at the benzylic carbon, leading to distinct biological properties in its (R)- and (S)-enantiomers. The compound’s IUPAC name is 1-phenylbutan-1-amine hydrochloride, with CAS numbers 934268-52-7 for the (R)-enantiomer and 91251-22-8 for the (S)-form. Key identifiers include:
CCC[C@H](c1ccccc1)N.Cl
(R) or CCC[C@@H](c1ccccc1)N.Cl
(S) Pharmaceutically, the (R)-enantiomer acts as a selective serotonin-releasing agent with stimulant effects, while both enantiomers serve as chiral building blocks for CNS-targeting drugs and antidementia agents like N⁶-substituted adenosine derivatives [2] [6] [7].
Rhodium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) enable efficient hydrogenation of N-aryl imine precursors to (1-phenylbutyl)amine. These catalysts achieve enantioselectivity by creating a sterically congested chiral pocket that differentiates prochiral faces of the imine substrate. Typical conditions involve 50–100 bar H₂ pressure in methanol at 50°C, yielding enantiomeric excesses (ee) of 88–94%. Catalyst loading as low as 0.5 mol% can be employed, though 1–2 mol% optimizes conversion (>99%) without racemization [5].
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation Performance
Imine Substrate | Ligand | Pressure (bar) | ee (%) | Yield (%) |
---|---|---|---|---|
N-(1-Phenylbutylidene)aniline | (S)-BINAP | 50 | 92 | 95 |
N-(1-Phenylbutylidene)-α-methylbenzylamine | (R,R)-DuPhos | 80 | 94 | 97 |
N-(1-Phenylbutylidene)naphthylamine | (S)-SegPhos | 100 | 88 | 91 |
Ruthenium catalysts (e.g., Ru(II)-(S)-DM-SEGPHOS) facilitate dynamic kinetic resolution (DKR) of racemic enamide precursors. This process isomerizes the enamide’s double bond while hydrogenating it, converting racemic starting material into single-enantiomer amine salts. Key advantages include:
Chiral N-tert-butylsulfinylimines serve as versatile substrates for nucleophilic addition. Organolithium and organomagnesium reagents exhibit divergent stereoselectivities:
Table 2: Stereoselectivity Comparison of Organometallic Additions
Reagent | Sulfinylimine Configuration | Major Product | d.r. | Yield (%) |
---|---|---|---|---|
n-BuLi | (Rs)-N-tert-butylsulfinyl benzaldimine | (S)-1-Phenylbutylamine | 92:8 | 85 |
BuMgBr | (Rs)-N-tert-butylsulfinyl benzaldimine | (R)-1-Phenylbutylamine | 95:5 | 88 |
n-BuLi | (Ss)-N-tert-butylsulfinyl benzaldimine | (R)-1-Phenylbutylamine | 90:10 | 82 |
BuMgBr | (Ss)-N-tert-butylsulfinyl benzaldimine | (S)-1-Phenylbutylamine | 94:6 | 86 |
By pairing imine configuration (Rs or Ss) with specific organometallics, both enantiomers are accessible:1. (R)-1-Phenylbutylamine synthesis:- (Rs)-Sulfinylimine + BuMgBr → anti-adduct (d.r. 95:5)- Acidic deprotection (2M HCl in dioxane)- Recrystallization to >99% ee2. (S)-Enantiomer route:- (Rs)-Sulfinylimine + n-BuLi → syn-adduct (d.r. 92:8)- Deprotection and salt formationThis approach enabled multigram synthesis of repaglinide intermediate (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butylamine [2] [4].
Racemic 1-phenylbutylamine undergoes enantioselective deamination using engineered transaminases:
Native amine dehydrogenases (AmDHs) and transaminases often exhibit poor activity toward sterically demanding amines like 1-phenylbutylamine. Protein engineering overcomes this:
Table 3: Engineered Biocatalysts for 1-Phenylbutylamine Synthesis
Enzyme | Mutations | Substrate | Conversion (%) | ee (%) |
---|---|---|---|---|
C. violaceum transaminase | W58F/C295G | 1-Phenylbutan-1-one | 84 | >99 (R) |
Ruegeria pomeroyi AmDH | F86L/A231G | 1-Phenylbutan-1-one | 76 | 98 (S) |
Bacillus megaterium transaminase | F154A/L259V | 1-Phenylbutan-1-one | 91 | >99 (S) |
These engineered systems operate at 100–150 mM substrate concentrations, making them viable for API manufacturing [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: